Journal Name:Next Energy
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Next Energy ( IF 0 ) Pub Date: 2023-03-20 , DOI:
10.1007/s10953-023-01264-5
The drug dissociation constant (pKa) describes the ionization/protonation states. This physicochemical feature has a direct effect on the ADME properties of the active pharmacological compounds. In this study, using the LC method, the dependence of retention of tyrosine kinase inhibitors, erlotinib, canertinib, and bosutinib which are used in targeted therapy for several types of cancer, on the mobile phase pH was investigated at three different acetonitrile–water buffer compositions, and experimental data were utilized to calculate pKa values and capacity factors. Afterward, Yasuda–Shedlovsky extrapolation and mole fraction of acetonitrile plot used in order to acquire the pKa in aqueous medium. The observed results have been carefully compared to those reported in the literature that were obtained by different approaches. The conclusion is that these findings emphasize the potential of the physicochemical features of medications to aid in the comprehension of several biological systems, including human oral absorption, cell permeability, and protein binding in plasma. In addition, the pKa values of these ionizable molecules in various water–organic binary solutions are useful for the development of separation techniques focused on reversed-phase liquid chromatography and capillary electrophoresis.
Next Energy ( IF 0 ) Pub Date: 2023-05-18 , DOI:
10.1007/s10953-023-01293-0
In the present study, intermolecular interactions for binary liquid mixtures of 1-propoxy-2-propanol with amines namely diisopropylamine, dibutylamine and tributylamine have been examined through experimentally measured values of density (\(\rho\)), speed of sound (u) and viscosity (\(\eta\)). Measurements were carried out over entire the composition range and temperature range from 298.15 to 308.15 K. Various excess and deviation parameters have been calculated using measured data. These excess and deviation properties have been discussed in terms of intermolecular interactions in the mixtures. The presence of strong intermolecular interactions among unlike molecules in binary mixtures of 1-propoxy-2-propanol with diisopropylamine and dibutylamine while weak interactions in case of tributylamine have been revealed by these properties. Excess and deviation properties have been correlated with composition using Redlich–Kister polynomial. The Jouyban–Acree model was used to correlate the measured data with composition. Further, studies on Fourier-transform infrared spectroscopy were also carried out at room temperature.
Next Energy ( IF 0 ) Pub Date: 2023-04-05 , DOI:
10.1007/s10953-023-01269-0
Abraham’s hydrogen bond donor and polarity/polarizability parameters, A and S, respectively, are correlated with molecular properties derived from computational chemistry. The analyses show that A, like Kamlet and Taaft’s α, correlates only with the charge on the most positive hydrogen atom of the molecule but that there are marked steric effects. In contrast, S correlates with the molecular dipole moment, the partial charge on the most negative atom in the molecule and with the polarizability of single ring aromatic compounds but not those of aliphatic compounds. These results are compared with those for corresponding Kamlet and Taft parameters, α and π* and Reichardt’s ET(30) and discussed in terms of the experimental methods used to determine the parameters.
Next Energy ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1007/s10953-023-01313-z
Trace metals (Mn, Ni, Cu, Zn and Pb) dynamics in the system soil–soil solution—uncultivated grass vegetation was investigated by experimental analytical studies of natural soil samples, uncultivated grass vegetation samples, as well as aqueous soil extracts prepared in laboratory. Additionally, thermodynamic modeling was applied to calculate the trace metals chemical species in these extracts. Two thermodynamic models were used—the classical ion-association model for calculating the inorganic metal species and the Stockholm Humic Model (SHM) accounting for the complexation reactions of trace metals with organic matter. The computer program Visual Minteq was used. Experimental data for the total concentrations of major and trace metals, dissolved organic carbon and pH were used as input data for the calculations. The highest mobility was registered for Mn, followed by Zn and Cu. No mobile Ni and Pb were extracted in water. The metal-organic species with fulvic acids were calculated to be dominant in the case of Cu and Zn, while inorganic species, mainly free ions and carbonates, were the dominant ones for Mn. The highest phytoaccumulation coefficients in the uncultivated grass vegetation were calculated for Cu and Zn, exceeding that of Mn by 1–2 orders of magnitude. Hence, it may be assumed that the domination of metal-organic species of Cu and Zn probably facilitates their phytoaccumulation in the examined vegetation. Despite the high Mn content in the aqueous soil extracts, its phytoavailability was very low, since organic complexes did not dominate for Mn.
Next Energy ( IF 0 ) Pub Date: 2023-04-13 , DOI:
10.1007/s10953-023-01270-7
This work aimed to the study effect of ethanol ratios on the acidity constants of bromocresol purple. The acidity constants of BCP were determined in binary mixtures of water with ethanol containing 0, 30, 40, 50, 60, and 70% (v/v) using spectrophotometric methods. The results indicate the dependence of acidity constants on the ratio of ethanol. The values of log10Ka1 and log10Ka2 were correlated with the macroscopic (relative permittivity, ε) and microscopic Kamlet–Taft parameters (α, β, and π*) of binary mixtures. The influence of solvent on the acidity constants was analyzed in terms of the KAT parameters in order to study the solvent–solute interaction. Multiple linear regression was used to find the contribution of the microscopic parameters α (acidity), π* (dipolarity/polarizability), and β (basicity). It was found that hydrogen bond donating and hydrogen bond accepting abilities were the most predominant to change the acidity constants. Also, a relationship with the reciprocal relative permittivity was obtained based on Born’s model. The hydrogen bonding interactions between solute and solvent components are mainly responsible for the change in acidity constants of bromocresol purple of binary mixtures.
Next Energy ( IF 0 ) Pub Date: 2023-03-21 , DOI:
10.1007/s10953-023-01265-4
This study is seeking a better understanding of polyethylene glycol (PEG) as a solvent to promote its use in chemical synthesis. The effect of adding two solutes of interest, 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) and 5-tert-butylisophthalic acid (5-TBIPA) to PEG200 (average molar weight of 200 g·mol−1) on the solution density, viscosity, and self-diffusion coefficients is monitored in a temperature range of 298.15–358.15 K to deduce how these solutes interact with the PEG200 solvent. The effect of water, the most common impurity in PEGs, is also monitored and found to be nearly negligibly small. Addition of (5-TBIPA) increases solution density and viscosity. Combined with the observation that 5-TBIPA consistently self-diffuses at about half the rate as PEG200 at all investigated experimental conditions, this suggests strong attractive solute–solvent interactions likely through hydrogen bonding interactions. In contrast, addition of TEMPO causes lower solution densities and viscosities suggesting that the solute–solvent interactions of TEMPO lead to an overall weakening of the intermolecular interactions present compared to neat PEG200. Inspection of the viscosity and self-diffusion temperature dependence reveals slight deviations from the Arrhenius equation. Interestingly, the activation energies obtained from the viscosity and the self-diffusion data are essentially identical in values suggesting that the same dynamic processes and thus the same activation barriers govern translational motion and momentum transfer in these PEG200 solutions.Graphical Abstract
Next Energy ( IF 0 ) Pub Date: 2023-05-20 , DOI:
10.1007/s10953-023-01277-0
In the current study a number of 4-hydroxystyryl dyes (4-HSD), 4-[-2-(4-hydroxy-3-methoxyphenyl)vinyl]-1-octylpyridinium bromide (4OP-MS) and 2-[2-(3,5-dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide (2MQ-DMS), were synthesized and characterized using NMR, IR and Raman spectroscopy methods. The solvatochromic and thermochromic properties of their merocyanine form in solutions (water, ethanol, propanol-2, butanol-1) were observed and studied via UV–Vis spectrophotometry and tristimulus colorimetry methods. The sensitivity of the studied representatives to temperature changes in the range of 20.0–70.0 °C showed opposite thermochromic effects in solutions. Thus, the 4OP-MS shows a bathochromic shift of the spectrum (up to 17 nm) with increasing temperature and a significant increase in intensity in alcohol media (up to 3.5%—without taking into account the thermal expansion of the solvent). Under similar conditions, the 2MQ-DMS shows a significant decrease in intensity, which reaches 44% in the case of butanol, with practically no shifts in the light absorption maximum with temperature. When passing from aqueous to propanol-2 solutions, the thermosolvatochromic effect in the case of 4OP-MS increases slightly from 108 to 113 nm with an increase in temperature by 50.0 °C, and for 2MQ-DMS, on the contrary, it decreases from 64 to 48 nm. These effects indicate, on the one hand, the possibility of using such dyes to create liquid thermochromic systems, and on the other hand, the need to take them into account when creating and using molecular optical sensors.
Next Energy ( IF 0 ) Pub Date: 2023-03-20 , DOI:
10.1007/s10953-023-01256-5
The solubility of ethane and carbon dioxide in three triethanolamine solutions (2.0, 3.5, and 5.0 M) has been measured at 348 K at pressures up to 6980 kPa.
Next Energy ( IF 0 ) Pub Date: 2023-06-13 , DOI:
10.1007/s10953-023-01296-x
Densities of pure furan, toluene, 1-octanol, n-hexane and of binary liquid mixtures containing furan, have been measured from 303.15 to 383.15 K at pressures up to 1.6 MPa, using a vibrating tube densimeter. Excess molar volumes have been calculated from the densities with an average standard uncertainty 0.02 cm3⋅mol−1. Excess molar enthalpies of the binary mixtures were measured at temperatures ranging from 313.15 to 383.15 K at 0.5 MPa and/or 1.0 MPa, using flow mixing calorimeter. The average standard uncertainty on the whole measurements is less than 1%. The excess molar properties derived from experimental data were correlated using Redlich–Kister polynomial functions and NRTL activity coefficient model and Prigogine–Flory–Patterson modelling is described and used to correlate the data.
Next Energy ( IF 0 ) Pub Date: 2023-05-11 , DOI:
10.1007/s10953-023-01284-1
Desulfurization of gasoline and diesel models is investigated through liquid–liquid extraction of thiophene (C4H4S) from n-paraffin compounds. Ionic solvents of 4-methyl-N-butylpyridinium tetrafluoroborate [mebupy][BF4] or 1-ethyl-3-methylimidazolium methylsulfate [emim][CH3SO4] as selective solvents have been evaluated at 313.15 K and atmospheric pressure of 101.3 kPa. Experimental liquid–liquid equilibrium (LLE) data for the six ternary systems of n-octane, n-decane, or n-dodecane + thiophene + [mebupy][BF4] or [emim][CH3SO4], were used to calculate the values of the thiophene distribution ratio, selectivity and efficiency of ionic solvents. The experimental data were correlated using the UNIQUAC equations, and the binary interaction parameters have been reported. The phase diagrams for the ternary mixtures including both the experimental and calculated tie lines have been presented.
Supplementary Information
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